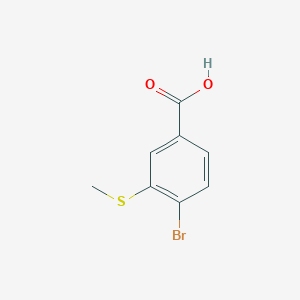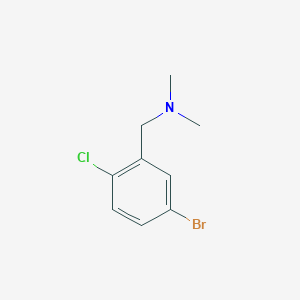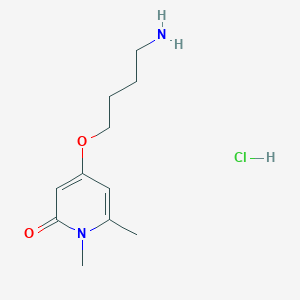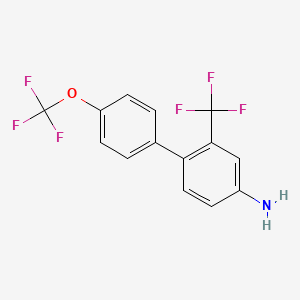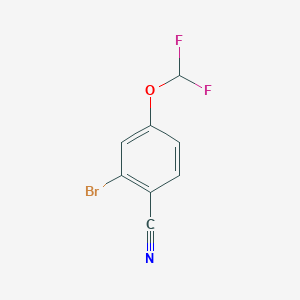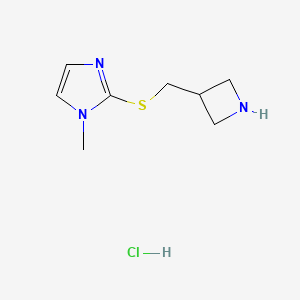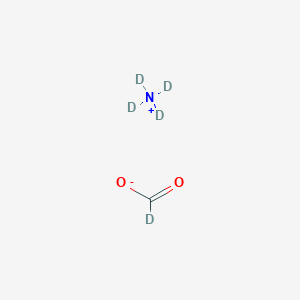
Ammonium-D4 formate-D
Übersicht
Beschreibung
Ammonium-D4 formate-D: is a deuterated form of ammonium formate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in nuclear magnetic resonance spectroscopy as a reference standard due to its stable isotopic labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Ammonium-D4 formate-D is synthesized by neutralizing deuterated formic acid with deuterated ammonia gas. The reaction is typically carried out under controlled conditions to ensure the purity and isotopic labeling of the final product .
Industrial Production Methods: : Industrial production involves the large-scale reaction of deuterated formic acid and deuterated ammonia gas. The process is optimized to achieve high yields and purity, often involving distillation and crystallization steps to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : Ammonium-D4 formate-D undergoes several types of chemical reactions, including:
Common Reagents and Conditions: : Common reagents used with this compound include palladium on carbon for reduction reactions and dilute acids for decomposition reactions. Typical conditions involve moderate temperatures and controlled environments to ensure the desired reaction pathways .
Major Products: : Major products formed from these reactions include deuterated alkanes, deuterated amines, deuterated formamide, and deuterated hydrogen cyanide .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Ammonium-D4 formate-D is widely used as a reference standard in nuclear magnetic resonance spectroscopy due to its stable isotopic labeling . It is also used in high-performance liquid chromatography as a mobile phase additive .
Biology and Medicine: : In biological research, this compound is used in metabolic studies to trace biochemical pathways involving formate metabolism .
Industry: : In the industrial sector, this compound is used in the synthesis of deuterated compounds, which are valuable in various applications, including pharmaceuticals and materials science .
Wirkmechanismus
Mechanism: : The primary mechanism by which ammonium-D4 formate-D exerts its effects is through its decomposition to produce deuterated hydrogen gas. This gas is adsorbed onto the surface of palladium metal, where it can participate in reduction reactions .
Molecular Targets and Pathways: : The molecular targets include various functional groups such as alkenes, nitro compounds, and carbonyl compounds. The pathways involved are primarily reduction and hydrogenolysis reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include ammonium formate, ammonium-D4 formate, and other deuterated ammonium salts .
Uniqueness: : Ammonium-D4 formate-D is unique due to its complete deuteration, which provides distinct advantages in nuclear magnetic resonance spectroscopy and other analytical techniques. Its stable isotopic labeling makes it a valuable tool in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
deuterioformate;tetradeuterioazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3/i1D;/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTDIZULWFCMLS-AQOVZKNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[O-].[2H][N+]([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.087 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B1380926.png)
